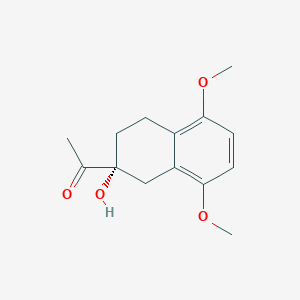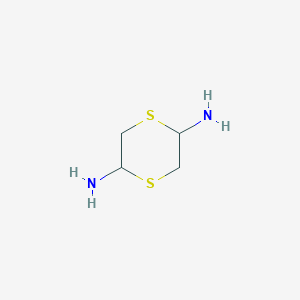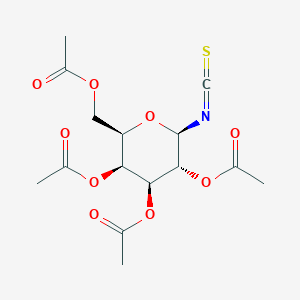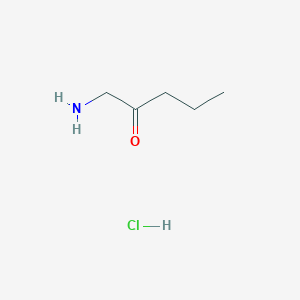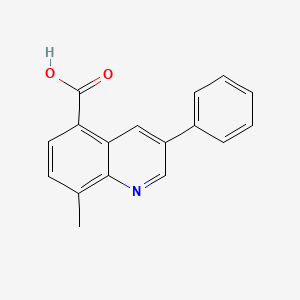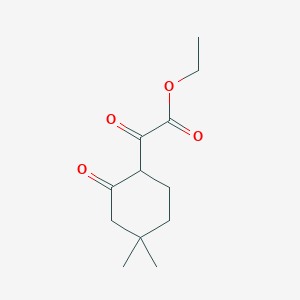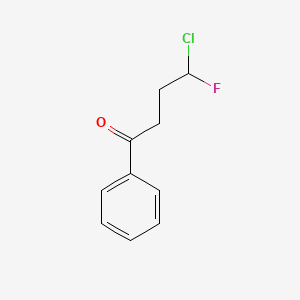
4-Chloro-4-fluoro-butyrophenone
Overview
Description
4-Chloro-4-fluoro-butyrophenone is an important organic compound with the chemical formula C10H10ClFO. It is a slightly yellow-greenish clear oil that is sparingly soluble in chloroform, slightly soluble in ethyl acetate and methanol, and has a water solubility of 0.38 g/L at 20°C . This compound is primarily used as a pharmaceutical intermediate in the production of antipsychotics and active pharmaceutical ingredients (APIs) for the treatment of depression .
Preparation Methods
4-Chloro-4-fluoro-butyrophenone can be synthesized through various methods. One common synthetic route involves the reaction of fluorobenzene with 4-chlorobutyryl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out in dichloromethane at 20°C for 4 hours, followed by quenching with ice water and purification through column chromatography . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Chloro-4-fluoro-butyrophenone undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions: Reagents such as aluminum chloride, dichloromethane, and various nucleophiles are commonly used in these reactions.
Scientific Research Applications
4-Chloro-4-fluoro-butyrophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and interactions.
Medicine: It serves as an intermediate in the production of antipsychotic drugs and other pharmaceuticals.
Industry: The compound is employed in the manufacture of various chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-4-fluoro-butyrophenone involves its interaction with specific molecular targets and pathways. As a pharmaceutical intermediate, it contributes to the synthesis of compounds that act on neurotransmitter receptors in the brain, such as dopamine and serotonin receptors. These interactions help modulate neurotransmitter activity, leading to therapeutic effects in the treatment of psychiatric disorders .
Comparison with Similar Compounds
4-Chloro-4-fluoro-butyrophenone is unique due to its specific chemical structure and properties. Similar compounds include:
Azaperone: Used as an antipsychotic and sedative in veterinary medicine.
Bromperidol: An antipsychotic drug used in the treatment of schizophrenia.
Haloperidol: A widely used antipsychotic medication.
Benperidol: Another antipsychotic drug with similar applications.
These compounds share structural similarities but differ in their specific applications and pharmacological profiles, highlighting the uniqueness of this compound in its specific uses and properties.
Properties
IUPAC Name |
4-chloro-4-fluoro-1-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c11-10(12)7-6-9(13)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQHAQFTTPCCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B3265766.png)
![1,5-Dihydropyrazolo[3,4-d]pyridazine-4-thione](/img/structure/B3265771.png)
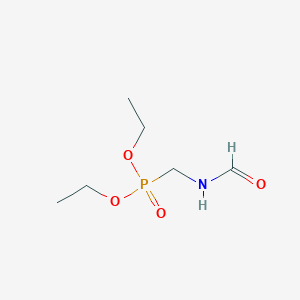
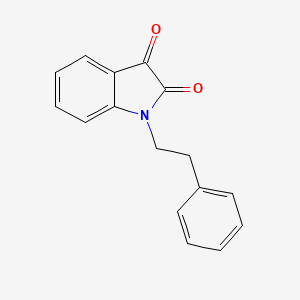
![5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one](/img/structure/B3265795.png)

